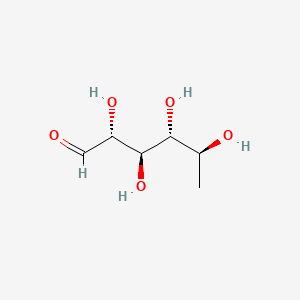
6-Deoxy-L-talose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-L-talose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbial Physiology and Pathogenicity
Research has shown that 6-deoxy-L-talose is integral to the structural integrity of bacterial cell walls. Its presence influences bacterial survival and virulence. Studies have focused on how variations in this sugar affect the pathogenicity of bacteria like Actinobacillus actinomycetemcomitans, which produces polysaccharide antigens containing 6-deoxy-D-talose and this compound . This research is vital for understanding bacterial infections and developing potential therapeutic strategies.
Biosynthesis Pathways
The biosynthetic pathways involving this compound are crucial for understanding nucleotide sugar metabolism. The enzyme dTDP-6-deoxy-L-talose 4-dehydrogenase catalyzes the conversion of dTDP-6-deoxy-L-talose into dTDP-4-dehydro-6-deoxy-L-mannose, which is significant for polysaccharide biosynthesis . Insights into these pathways can lead to advancements in biotechnology and synthetic biology.
Synthetic Chemistry
The synthesis of this compound and its derivatives has been explored for potential applications in drug development and glycosylation reactions. Various synthetic strategies have been employed to create glycosyl donors containing this sugar, facilitating the study of glycan structures and their biological functions .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Talose | Contains hydroxyl group at C-6 | Natural sugar found in various plants |
| 6-Deoxy-D-talose | D-isomer variant of this compound | Different stereochemistry affecting activity |
| D-Talopyranose | Pyranose form with hydroxyl at C-4 | Commonly found in nature; used in metabolic studies |
| 4-Dehydro-6-deoxy-L-mannose | Product of enzymatic reaction | Intermediate in biosynthetic pathways |
Case Study 1: Role in Bacterial Pathogenicity
A study demonstrated that the serotype-specific polysaccharide antigens from Actinobacillus actinomycetemcomitans were composed solely of 6-deoxy-D-talose or this compound. The structural analysis revealed that these sugars were crucial for the bacterium's virulence factors, influencing its ability to cause infections .
Case Study 2: Synthetic Pathways
Recent research focused on the total synthesis of compounds containing this compound as part of a pentasaccharide repeating unit from Acinetobacter baumannii. This study highlighted the challenges associated with synthesizing this sugar and its derivatives, providing insights into potential applications in vaccine development .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-AZGQCCRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













